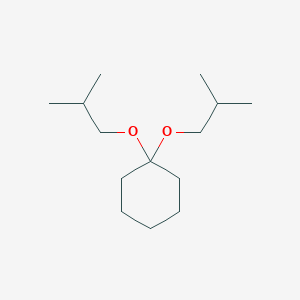

1,1-Bis(2-methylpropoxy)cyclohexane

Cat. No. B8519118

Key on ui cas rn:

52162-29-5

M. Wt: 228.37 g/mol

InChI Key: MBDCYDNGEJSIGG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05399778

Procedure details

Since the sump analysis exhibited values of 79% CHIBK, 16% isobutanol, and 1% each of methyl isobutyl mixed ketal, cyclohexanone and cyclohexene ether (more than 90% conversion of cyclohexanone), the reaction mixture was neutralized with 1 g of sodium methylate, and the distillation was commenced. Under reduced pressure of initially 20 hPa and then further reduced to 5 hPa, isobutanol and the other side products were distilled off. At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal was removed at the head of the column. The preliminary fraction which distilled off in advance was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone and derivatives thereof.

[Compound]

Name

ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

cyclohexene ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium methylate

Quantity

1 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]1[CH2:13][CH2:12]CCC=1.C[CH2:15][O:16]CC.C[O-].[Na+].[CH2:22](O)[CH:23]([CH3:25])[CH3:24]>>[CH2:22]([O:7][C:1]1([O:16][CH2:15][CH:13]([CH3:12])[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:23]([CH3:25])[CH3:24] |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

ketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

cyclohexene ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1.CCOCC

|

Step Two

|

Name

|

sodium methylate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the other side products were distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed at the head of the column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The preliminary fraction which distilled off in advance

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(C)C)OC1(CCCCC1)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |